(E)-3-(2-methoxyphenyl)-N-(3-methylsulfanylphenyl)prop-2-enamide
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Overview
Description
(E)-3-(2-methoxyphenyl)-N-(3-methylsulfanylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methoxyphenyl)-N-(3-methylsulfanylphenyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of (E)-3-(2-methoxyphenyl)acrylic acid with 3-methylsulfanylaniline under dehydrating conditions to form the desired enamide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methoxyphenyl)-N-(3-methylsulfanylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the enamide can be reduced to form the corresponding amide using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Saturated amide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-3-(2-methoxyphenyl)-N-(3-methylsulfanylphenyl)prop-2-enamide would depend on its specific application. For example, if it is used as a drug, its mechanism would involve interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-methoxyphenyl)-N-phenylprop-2-enamide
- (E)-3-(2-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide
- (E)-3-(2-methoxyphenyl)-N-(3-chlorophenyl)prop-2-enamide
Uniqueness
(E)-3-(2-methoxyphenyl)-N-(3-methylsulfanylphenyl)prop-2-enamide is unique due to the presence of both methoxy and methylsulfanyl groups, which may impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(3-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-20-16-9-4-3-6-13(16)10-11-17(19)18-14-7-5-8-15(12-14)21-2/h3-12H,1-2H3,(H,18,19)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHSCHBCDJYWSO-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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